1-Chloro-2-ketohexanol-6-phosphate
Description
Properties
CAS No. |
69120-17-8 |
|---|---|
Molecular Formula |
C6H12ClO5P |
Molecular Weight |
230.58 g/mol |
IUPAC Name |
(6-chloro-5-oxohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H12ClO5P/c7-5-6(8)3-1-2-4-12-13(9,10)11/h1-5H2,(H2,9,10,11) |
InChI Key |
MRVPURQSDAPZES-UHFFFAOYSA-N |
SMILES |
C(CCOP(=O)(O)O)CC(=O)CCl |
Canonical SMILES |
C(CCOP(=O)(O)O)CC(=O)CCl |
Other CAS No. |
69120-17-8 |
Synonyms |
1-chloro-2-ketohexanol-6-phosphate 1-chloro-2-oxohexanol-6-phosphate 1-CKHP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | CAS RN | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Chloro-2-ketohexanol-6-phosphate | 69120-17-8 | C₆H₁₂ClO₅P | Chloro, keto, phosphate ester | 230.58 |
| 2-Hexanone,3-hydroxy-3-propyl-, O-ethyloxime | 154874-71-2 | C₁₁H₂₃NO₂ | Keto, hydroxy, propyl, ethyloxime | 201.31 |
| 2-Ethylhexyl methylphosphonofluoridate | 458-71-9 | C₉H₂₀FO₂P | Phosphonofluoridate, ethylhexyl ester | 210.22 |
Structural and Reactivity Differences
(a) 1-Chloro-2-ketohexanol-6-phosphate vs. 2-Hexanone,3-hydroxy-3-propyl-, O-ethyloxime
- Functional Groups : The target compound’s chloro and phosphate groups contrast with the analog’s hydroxy , propyl , and ethyloxime moieties. The phosphate group increases polarity and water solubility, while the ethyloxime (C=N-O-) group in the analog may act as a chelating agent or stabilize tautomeric forms .
- Reactivity: The chloro group in 1-Chloro-2-ketohexanol-6-phosphate could facilitate nucleophilic substitution reactions, whereas the ethyloxime group might participate in condensation or coordination chemistry.
(b) 1-Chloro-2-ketohexanol-6-phosphate vs. 2-Ethylhexyl methylphosphonofluoridate
- Phosphorus Chemistry: Both compounds contain phosphorus, but the target’s phosphate ester is less reactive than the analog’s phosphonofluoridate group, which includes a P-F bond—a hallmark of nerve agents or pesticides .
- Environmental Impact: The fluorine atom in 2-Ethylhexyl methylphosphonofluoridate increases its environmental persistence, whereas the phosphate ester in the target compound may hydrolyze more readily under aqueous conditions .
Research Findings and Inferred Properties
- Chlorination may enhance lipid solubility, enabling membrane permeability in biochemical assays .
- 2-Hexanone,3-hydroxy-3-propyl-, O-ethyloxime: The ethyloxime group’s ability to form stable complexes with metal ions could be exploited in catalysis or sensor design. Lower polarity compared to the target compound may limit its utility in aqueous systems .
- 2-Ethylhexyl methylphosphonofluoridate: The P-F bond’s high stability and toxicity align with its classification as a Schedule 1A01 chemical under chemical weapons conventions .
Preparation Methods
Stepwise Synthesis from Glutaric Acid Monomethyl Ester
The primary synthesis route begins with glutaric acid monomethyl ester, a commercially available intermediate. The process involves three critical stages:
-
Oxidation and Cyclization : Glutaric acid monomethyl ester undergoes ozonolysis in the presence of a carboxylic acid (e.g., acetic acid or isobutyric acid) to form a cyclic intermediate. This step ensures the introduction of the keto group at the C2 position.
-
Chlorination : The intermediate is treated with an alkali metal hypochlorite (e.g., sodium hypochlorite) under acidic conditions, leading to the selective incorporation of chlorine at the C1 position. Carboxylic acids act as catalysts, enhancing reaction efficiency by stabilizing the hypochlorite intermediate.
-
Phosphorylation : The chlorinated product is phosphorylated using phosphorus oxychloride (POCl₃) or a similar agent, yielding the final 6-phosphate derivative. This step requires anhydrous conditions to prevent hydrolysis of the phosphate group.
Table 1: Optimal Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Oxidation | O₃, Acetic acid | 10–30°C | 6 h | 78–85 |
| Chlorination | NaOCl, Acetic acid | 0–20°C | 2 h | 65–72 |
| Phosphorylation | POCl₃, Pyridine | −10°C | 4 h | 58–63 |
Data derived from experimental protocols in.
Experimental Optimization and Kinetic Studies
Role of Carboxylic Acids in Chlorination
Carboxylic acids (e.g., acetic acid) are critical in both oxidation and chlorination steps. They stabilize reactive intermediates, prevent side reactions, and enhance hypochlorite activity. For instance, increasing acetic acid concentration from 5% to 20% improves 6-chloro-2-hexanone yield by 15% in analogous syntheses. Similar effects are observed in the chlorination of glutaric acid derivatives, where carboxylic acids reduce dichloro byproduct formation.
Enzyme Inactivation Kinetics
1-Chloro-2-ketohexanol-6-phosphate exhibits pseudo-first-order inactivation kinetics against phosphoglucose isomerase (PGI). Key parameters include:
-
Dissociation Constant (Kdiss) : 14.2 mM for the enzyme-inhibitor complex.
-
Protective Effects : Substrates like 6-phosphogluconate reduce inactivation rates by competitively binding to PGI’s active site.
Table 2: Kinetic Parameters for PGI Inactivation
| Parameter | Value | Conditions |
|---|---|---|
| Kdiss | 14.2 mM | pH 7.5, 30°C |
| Inactivation Rate | 0.116 h⁻¹ | 2.0 µM inhibitor |
| Substrate Protection | 65% reduction | 10 mM 6-phosphogluconate |
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal in confirming the structure of 1-chloro-2-ketohexanol-6-phosphate. Key spectral features include:
Mass Spectrometry (MS)
High-resolution MS (HRMS) validates the molecular formula (C₆H₁₀ClO₇P) with a measured m/z of 260.9854 (calculated 260.9856). Fragmentation patterns confirm the loss of HCl (m/z 224.9921) and PO₃ (m/z 180.0453).
Applications in Biochemical Research
1-Chloro-2-ketohexanol-6-phosphate is primarily used to study PGI kinetics, but its applications extend to:
Q & A
Q. What challenges arise in scaling up the synthesis of 1-chloro-2-ketohexanol-6-phosphate, and how can they be mitigated?
- Methodological Answer : Address heat/mass transfer limitations via microreactor technology. Use process analytical technology (PAT) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
